molecular formula C33H40N2O11 B1201190 (2R)-N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2-amino-4-methylpentanamide CAS No. 23828-86-6

(2R)-N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2-amino-4-methylpentanamide

Cat. No.: B1201190
CAS No.: 23828-86-6
M. Wt: 640.7 g/mol
InChI Key: DZINNPYMYFDDHL-LRYKVSCXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2-amino-4-methylpentanamide, also known as this compound, is a useful research compound. Its molecular formula is C33H40N2O11 and its molecular weight is 640.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

23828-86-6

Molecular Formula

C33H40N2O11

Molecular Weight

640.7 g/mol

IUPAC Name

(2R)-N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2-amino-4-methylpentanamide

InChI

InChI=1S/C33H40N2O11/c1-13(2)9-18(34)32(42)35-19-10-22(45-14(3)27(19)37)46-21-12-33(43,15(4)36)11-17-24(21)31(41)26-25(29(17)39)28(38)16-7-6-8-20(44-5)23(16)30(26)40/h6-8,13-14,18-19,21-22,27,37,39,41,43H,9-12,34H2,1-5H3,(H,35,42)/t14-,18+,19-,21-,22-,27+,33-/m0/s1

InChI Key

DZINNPYMYFDDHL-LRYKVSCXSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)[C@@H](CC(C)C)N)O

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(CC(C)C)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(CC(C)C)N)O

Synonyms

N-leucyldaunorubicin
N-leucyldaunorubicin monohydrochloride, (8S-(8alpha,10alpha(R*))) isomer
N-leucyldaunorubicin monohydrochloride, (8S-(8alpha,10alpha(R*)))-isomer
N-leucyldaunorubicin, (8S-(8alpha,10alpha(R*)))-isomer
N-leucyldaunorubicin, 8S-cis
RP 20132
RP-20132

Origin of Product

United States

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